2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a pyrrolidine ring, and a methoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with a pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine. The process may also involve the use of protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted acetamides, corresponding acids, and amines. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Chloro-N-(hydroxymethyl)acetamide: A derivative with a hydroxymethyl group.
N,N-Dimethyl-2-chloroacetamide: A derivative with dimethyl groups.
Phenoxyacetamide Derivatives: Compounds with phenoxy groups.
Uniqueness
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide is unique due to its combination of a chloro group, a pyrrolidine ring, and a methoxyethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-15-5-4-13-3-2-9(8-13)7-12-10(14)6-11/h9H,2-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVOSZRLHDGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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